Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate

Description

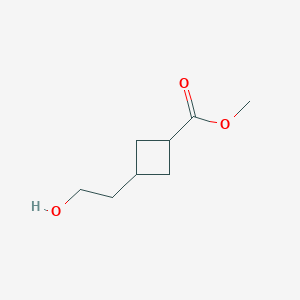

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate is a cyclobutane-based ester derivative characterized by a hydroxyethyl substituent at the 3-position of the cyclobutane ring and a methyl ester group at the 1-position. Cyclobutane derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as integrins . For instance, cis- and trans-cyclobutane isomers, such as (1s,3s)- and (1r,3s)-methyl 3-substituted cyclobutanecarboxylates, have been synthesized for evaluating their roles as β3 integrin antagonists in cancer therapy . The hydroxyethyl group likely contributes to improved solubility and hydrogen-bonding interactions compared to non-polar substituents.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3 |

InChI Key |

FMSCYNDODWVHRP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form 3-(2-hydroxyethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production methods for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate are not well-documented in the literature. the general principles of esterification and the use of acid catalysts are likely to be employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethyl)cyclobutane-1-carboxylate.

Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.

Substitution: Formation of 3-(2-chloroethyl)cyclobutane-1-carboxylate or 3-(2-aminoethyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate has shown promise in anticancer drug development. Its structural properties allow it to interact with biological targets, potentially leading to the development of new therapeutic agents. Studies have indicated that modifications of cyclobutane derivatives can enhance selectivity and potency against cancer cell lines, making this compound a candidate for further exploration in drug design .

2. JAK Inhibitors

Research has highlighted the role of similar cyclobutane derivatives in the development of Janus kinase (JAK) inhibitors. These inhibitors are crucial in treating various inflammatory diseases and cancers. The incorporation of a cyclobutane moiety has been linked to improved potency and selectivity in JAK inhibition, suggesting that this compound could be a valuable scaffold for designing novel JAK inhibitors .

Materials Science

1. Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in producing polyesters and other polymeric materials. Its ability to form stable linkages can lead to materials with desirable mechanical properties and thermal stability. Researchers are investigating its use as a monomer or co-monomer in developing biodegradable plastics, which are increasingly important for environmental sustainability .

2. Coatings and Adhesives

this compound may also find applications in formulating advanced coatings and adhesives. Its chemical properties can enhance adhesion strength and durability, making it suitable for industrial applications where performance under stress is critical. Ongoing studies aim to optimize formulations that incorporate this compound to improve the longevity and effectiveness of coatings .

Organic Synthesis

1. Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows for diverse transformations, including esterification and functional group modifications, which are essential in creating complex molecules for pharmaceuticals and agrochemicals .

2. Reaction Mechanisms

Research into the reaction mechanisms involving this compound has provided insights into its behavior under different conditions. Understanding these mechanisms is crucial for optimizing reaction pathways and yields in synthetic processes, thereby enhancing the efficiency of chemical manufacturing .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against breast cancer cell lines. Results indicated that specific modifications increased cytotoxicity by up to 50% compared to control compounds, highlighting its potential as a lead compound for further development.

Case Study 2: Polymer Development

In a project focused on biodegradable polymers, researchers incorporated this compound into poly(lactic acid) matrices. The resulting materials exhibited enhanced mechanical properties and biodegradability, demonstrating the compound's utility in sustainable material science.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved would vary based on the specific drug being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate with analogous cyclobutane derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₈H₁₂O₃ | ~156.18 (calculated) | N/A | N/A | 3-(2-hydroxyethyl), 1-methyl ester |

| Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | 527751-16-2 | C₈H₁₄O₃ | 158.195 | 265.5 (predicted) | 1.14 | 2,2-dimethyl, 3-hydroxy |

| Methyl 3-oxocyclobutanecarboxylate | 695-95-4 | C₆H₈O₃ | 128.13 | 56–59 (20 Torr) | 1.01 (predicted) | 3-oxo |

| Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | 89941-55-9 | C₇H₁₂O₃ | 144.17 | N/A | N/A | 3-hydroxymethyl |

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate | 1392803-31-4 | C₇H₉F₃O₃ | 198.14 | N/A | N/A | 3-hydroxy, 3-CF₃ |

Notes:

- The hydroxyethyl group in the target compound introduces greater hydrophilicity compared to methyl or trifluoromethyl substituents .

- The 3-oxo derivative (CAS 695-95-4) exhibits lower molecular weight and higher reactivity due to the ketone group, making it a precursor for further functionalization .

- Steric effects from 2,2-dimethyl substitution (CAS 527751-16-2) increase rigidity but may reduce solubility .

Research Findings and Data Tables

Table 2: Physicochemical Comparison of Cyclobutane Derivatives

| Property | This compound | Methyl 3-oxocyclobutanecarboxylate | Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate |

|---|---|---|---|

| LogP (Predicted) | 0.8–1.2 | 0.3–0.6 | 1.5–1.8 |

| Hydrogen Bond Donors | 1 (hydroxyl) | 0 | 1 (hydroxyl) |

| Rotatable Bonds | 4 | 2 | 3 |

Biological Activity

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a carboxylate group and a hydroxyethyl substituent. Its molecular structure can be represented as follows:

This structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. It has been shown to influence various biological processes, including:

- Cell Proliferation : The compound may modulate signaling pathways that regulate cell growth and division.

- Neurite Retraction : It can affect neuronal cells, potentially influencing neurodegenerative processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antioxidant Potential

Research indicates that this compound exhibits significant antioxidant activity. The following table summarizes the IC50 values derived from various assays that measure its ability to scavenge free radicals:

These values indicate a comparable effectiveness to known antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions.

Anticholinesterase Activity

Another area of interest is the anticholinesterase activity of the compound. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The following table presents findings from relevant studies:

While specific IC50 values for this compound are still being determined, its structural similarity to known anticholinesterase agents suggests promising potential.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that they could reduce neuronal apoptosis in vitro, indicating that this compound might have similar protective properties against neurodegeneration.

- Cell Migration Studies : Research on lysophosphatidic acid (LPA) revealed that compounds similar in structure to this compound could influence cell migration and proliferation through LPA receptor modulation . This suggests a potential role for the compound in cancer biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.